N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
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Description
N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C25H27N7O4S3 and its molecular weight is 585.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The research on similar compounds demonstrates significant efforts in designing and synthesizing novel derivatives with improved pharmacological properties. For instance, studies have revealed the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighting their potential therapeutic applications in cancer treatment by attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activity
Several synthesized derivatives exhibit notable antimicrobial activity against a range of bacterial and fungal strains. For example, new series of thiazolidin-4-one derivatives showed potent antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).
Anticancer Properties
The exploration of compounds with structural similarities has led to the identification of candidates with anticancer properties. Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, with some derivatives showing good activity as cytotoxic agents (Ghorab et al., 2016).
Properties
IUPAC Name |
N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4S3/c1-4-37-25-31-29-23(39-25)27-21(34)15-38-24-30-28-19(14-26-20(33)13-16-9-6-5-7-10-16)32(24)22-17(35-2)11-8-12-18(22)36-3/h5-12H,4,13-15H2,1-3H3,(H,26,33)(H,27,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGFSJOURMTFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=C(C=CC=C3OC)OC)CNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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